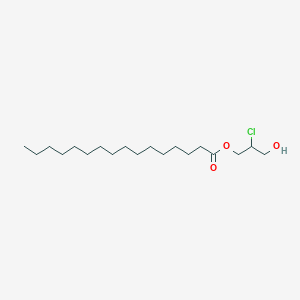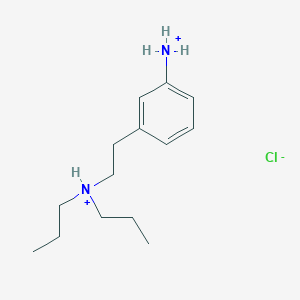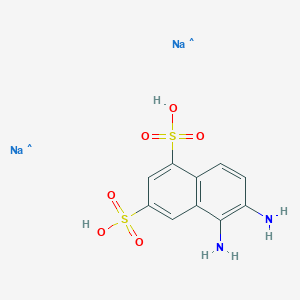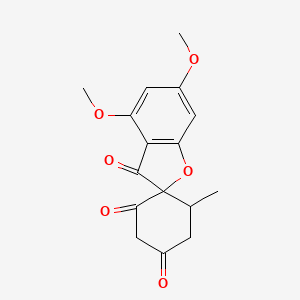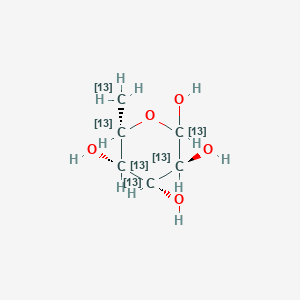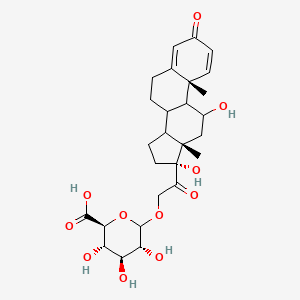![molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4](/img/structure/B1146381.png)
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane is an organic compound characterized by the presence of two methylenedioxy groups attached to a central methane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane typically involves the reaction of 4,5-(methylenedioxy)-2-propylphenol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane can undergo various chemical reactions, including:
Oxidation: The methylenedioxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[4,5-(methylenedioxy)-2-methylphenyl]-methane
- Bis[4,5-(methylenedioxy)-2-ethylphenyl]-methane
- Bis[4,5-(methylenedioxy)-2-butylphenyl]-methane
Uniqueness
Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various research purposes .
Eigenschaften
IUPAC Name |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJCKXNLPXDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

